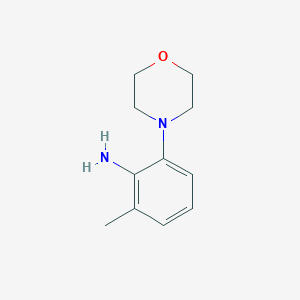
6-Methyl-2-morpholinoaniline
描述
6-Methyl-2-morpholinoaniline is an organic compound with the molecular formula C11H16N2O. It is a derivative of aniline, featuring a morpholine ring substituted at the second position and a methyl group at the sixth position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-morpholinoaniline typically involves the reaction of 6-methylaniline with morpholine under specific conditions. One common method includes the use of a catalyst such as palladium in a Suzuki-Miyaura coupling reaction. This reaction is known for its mild conditions and high efficiency .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of hybrid polymer network-supported palladium catalysts has been shown to enhance the efficiency of the Suzuki-Miyaura coupling reaction, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 6-Methyl-2-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
6-Methyl-2-morpholinoaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 6-Methyl-2-morpholinoaniline exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The morpholine ring and the methyl group play crucial roles in determining its binding affinity and specificity towards these targets .
相似化合物的比较
2-Morpholinoaniline: Lacks the methyl group at the sixth position, resulting in different chemical properties and reactivity.
3-Fluoro-4-morpholinoaniline: Contains a fluorine atom, which significantly alters its electronic properties and biological activity.
Uniqueness: 6-Methyl-2-morpholinoaniline is unique due to the presence of both the morpholine ring and the methyl group, which confer distinct steric and electronic effects. These features make it a valuable compound for various applications, particularly in the synthesis of specialized pharmaceuticals and industrial chemicals.
属性
IUPAC Name |
2-methyl-6-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-3-2-4-10(11(9)12)13-5-7-14-8-6-13/h2-4H,5-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSFGJLUSXBIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B3103411.png)
![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)
![N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride](/img/structure/B3103428.png)
![[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3103430.png)
![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/structure/B3103438.png)
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B3103444.png)
![1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3103448.png)
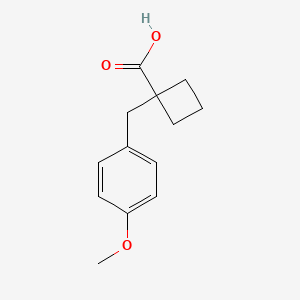
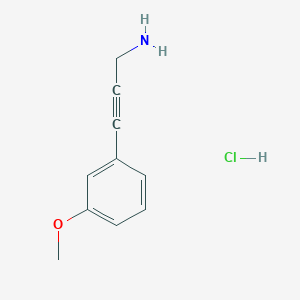
![1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B3103460.png)
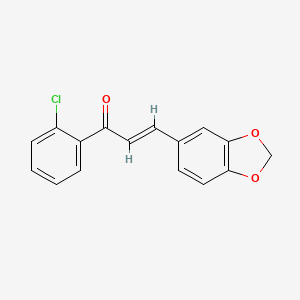
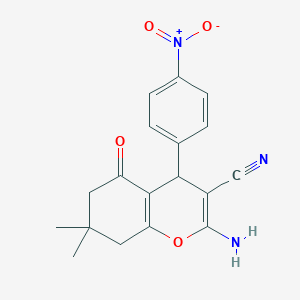
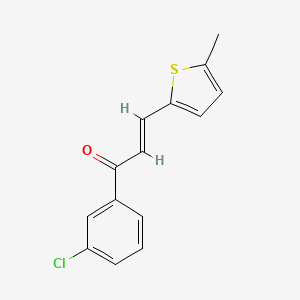
![(2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane](/img/structure/B3103488.png)
